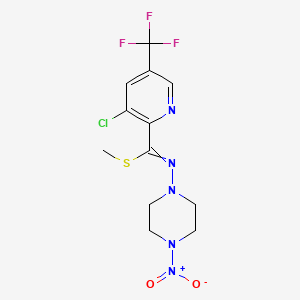
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride
Übersicht
Beschreibung
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride (DCDF) is a fluorinated organic compound that has been studied extensively due to its unique properties and potential applications. It is a highly reactive compound and is used as a reagent in organic synthesis. DCDF is an organofluorine compound, which means that it contains both carbon and fluorine atoms. This combination of atoms gives DCDF a number of interesting characteristics, such as high thermal stability, low volatility, and low toxicity. DCDF is also a strong oxidizing agent, making it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is used in a variety of scientific research applications, such as in the synthesis of organic compounds, in the study of reaction mechanisms, and in the study of biochemical and physiological effects. 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is also used as a reagent in organic synthesis and as a catalyst in various reactions. Additionally, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is used as a fluorinating agent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is a strong oxidizing agent, which means that it can oxidize other molecules. This oxidation process is typically initiated by the reaction of 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride with an organic compound, resulting in the formation of an intermediate product. This intermediate product is then further oxidized by the 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is a highly reactive compound and can interact with various biological molecules. It has been shown to react with proteins, lipids, and nucleic acids, resulting in changes in their structure and function. Additionally, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is known to interact with enzymes, which can lead to changes in their activity. Furthermore, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride has been shown to affect cell signaling pathways, resulting in changes in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride has a number of advantages for use in laboratory experiments. For example, it is a highly reactive compound and is relatively easy to handle. Additionally, it is thermally stable and has low volatility, making it suitable for use in a variety of laboratory settings. Furthermore, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is relatively non-toxic, making it safe to use in laboratory experiments. However, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is also a strong oxidizing agent, which can lead to the formation of unwanted side products. Additionally, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is a fluorinated compound and can be difficult to remove from reaction mixtures.
Zukünftige Richtungen
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride has a number of potential applications in the field of organic synthesis. For example, it could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride could be used to study reaction mechanisms, biochemical and physiological effects, and cell signaling pathways. Furthermore, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride could be used in the development of new catalysts and synthetic methods. Finally, 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride could be used in the development of new materials and nanomaterials.
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-3-1-2-4(15-8(13)14)5(6(3)10)7(11)12/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLHKRSTMSNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)



![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)
![3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1413231.png)

![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)


